Lipophilicity Comparison vs. Thiomorpholine-1,1-dioxide
The target compound exhibits a computed XLogP3‑AA of –0.3, whereas thiomorpholine‑1,1‑dioxide (CAS 39093‑93‑1) has an XLogP3‑AA of –1.1 [1][2]. The 0.8 log unit difference indicates that the target is approximately 6‑fold more lipophilic, a property that impacts membrane permeability, protein binding, and CNS penetration potential.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = –0.3 |
| Comparator Or Baseline | Thiomorpholine‑1,1‑dioxide XLogP3‑AA = –1.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (target more lipophilic by ~6‑fold) |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm (identical method for both compounds) |
Why This Matters
Lipophilicity directly governs passive membrane permeability and is a key parameter for CNS drug design; a value near 0 is often considered optimal for brain penetration, giving the target compound a predicted advantage over the more polar thiomorpholine analog.
- [1] PubChem. Compound Summary: 4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine, CID 294138. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [2] PubChem. Compound Summary: Thiomorpholine‑1,1‑dioxide, CID 6484228. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
